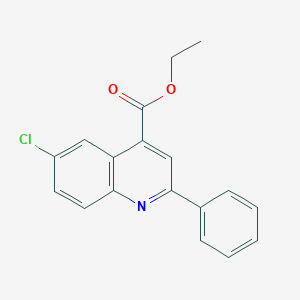
Sitagliptin Impurity 141
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sitagliptin Impurity 141 is a chemical compound associated with the synthesis and degradation of Sitagliptin, a medication used to manage type 2 diabetes mellitus. Sitagliptin works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which results in increased levels of incretins, thereby enhancing insulin secretion and decreasing glucagon levels. Impurities like this compound are crucial to study as they can affect the drug’s efficacy and safety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Sitagliptin Impurity 141 involves multiple synthetic routes. One common method includes the chemical resolution of racemates followed by reduction of enamine using sodium borohydride (NaBH4). Another method involves asymmetric hydrogenation of β-ketomide intermediates .
Industrial Production Methods: Industrial production of Sitagliptin and its impurities typically involves large-scale chemical synthesis using commercially available starting materials. The process is optimized to ensure high yield and purity while minimizing the formation of unwanted by-products .
Análisis De Reacciones Químicas
Types of Reactions: Sitagliptin Impurity 141 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like NaBH4.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) is frequently used as a reducing agent.
Substitution: Various halides and nucleophiles are used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of enamine intermediates typically yields chiral amines .
Aplicaciones Científicas De Investigación
Sitagliptin Impurity 141 has several applications in scientific research:
Chemistry: It is used to study the stability and degradation pathways of Sitagliptin, helping to improve the drug’s formulation and shelf life.
Biology: Research on this impurity helps understand its biological effects and potential toxicity.
Medicine: Studying impurities like this compound ensures the safety and efficacy of Sitagliptin as a therapeutic agent.
Industry: It is crucial for quality control and regulatory compliance in the pharmaceutical industry.
Mecanismo De Acción
The mechanism of action of Sitagliptin Impurity 141 is closely related to that of Sitagliptin. Sitagliptin inhibits the enzyme DPP-4, which slows the inactivation of incretins like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to increased insulin secretion and decreased glucagon levels, thereby improving blood glucose control .
Comparación Con Compuestos Similares
Vildagliptin: Another DPP-4 inhibitor used to manage type 2 diabetes.
Saxagliptin: Similar to Sitagliptin, it inhibits DPP-4 and is used for glycemic control.
Alogliptin: Another member of the DPP-4 inhibitor class with similar mechanisms.
Uniqueness: Sitagliptin Impurity 141 is unique due to its specific structural and chemical properties that arise during the synthesis of Sitagliptin. Its study helps in understanding the complete profile of Sitagliptin, ensuring its safety and efficacy .
By understanding this compound, researchers and pharmaceutical companies can ensure the production of safe and effective medications for managing type 2 diabetes.
Propiedades
Número CAS |
36578-37-7 |
|---|---|
Fórmula molecular |
C12H24N2O2 |
Peso molecular |
228.33 g/mol |
Nombre IUPAC |
N-[2-(2,2-dimethylpropanoylamino)ethyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C12H24N2O2/c1-11(2,3)9(15)13-7-8-14-10(16)12(4,5)6/h7-8H2,1-6H3,(H,13,15)(H,14,16) |
Clave InChI |
JIUXOQPDAVCERS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)NCCNC(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,5-Dimethyl (4S)-4-(2-aminoethyl)-N-[(1,1-dimethylethoxy)carbonyl]-L-glutamate](/img/structure/B14147609.png)
![2,5-Dimethyl-4-[4-(methylsulfanyl)phenyl]-1,3-oxazole](/img/structure/B14147614.png)






![1-[Bis(hexyloxy)methoxy]hexane](/img/structure/B14147657.png)


![2-(1'-acetyl-4-oxospiro[3H-chromene-2,4'-piperidine]-7-yl)oxy-N-(2-methoxyethyl)acetamide](/img/structure/B14147688.png)
